molecular formula C15H14BrNO B7808387 N-benzyl-3-bromo-N-methylbenzamide

N-benzyl-3-bromo-N-methylbenzamide

Cat. No. B7808387
M. Wt: 304.18 g/mol
InChI Key: LXWADZGEGAMZCN-UHFFFAOYSA-N
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Description

N-benzyl-3-bromo-N-methylbenzamide is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

N-benzyl-3-bromo-N-methylbenzamide is related to compounds that show potential as anticancer agents. For instance, a similar compound, AZD4877, a kinesin spindle protein (KSP) inhibitor, has shown effectiveness in arresting cells in mitosis, leading to cellular death, which supports its potential for cancer treatment (Theoclitou et al., 2011).

Metabolic Conversion and Stability

Research on metabolically-generated N-(hydroxymethyl) compounds using N-methylbenzamides as model substrates indicates that the stability of these compounds can vary with substitutions in their structure. This insight is crucial for understanding the metabolic pathways and stability of related benzamide compounds (Ross et al., 1983).

Synthetic Methods and Heterocyclic Compounds

Studies on the synthesis of heterocyclic compounds, like the narwedine-type enones, involve irradiation of similar benzamides, suggesting a method for creating complex organic molecules potentially useful in various scientific fields (Kametani et al., 1972).

Iron-Catalyzed Fluorination

An iron-catalyzed, amide-directed fluorination process uses N-fluoro-2-methylbenzamides, demonstrating a method for selective fluorine transfer. This process shows potential in organic synthesis and medicinal chemistry due to its broad substrate scope and functional group tolerance (Groendyke et al., 2016).

Melanoma Imaging and Radionuclide Therapy

Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally similar to this compound, have been investigated for their potential in melanoma imaging and possibly radionuclide therapy, highlighting their diagnostic and therapeutic applications in oncology (Eisenhut et al., 2000).

properties

IUPAC Name

N-benzyl-3-bromo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWADZGEGAMZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.